Cas no 6620-98-0 (SER-SER-SER)

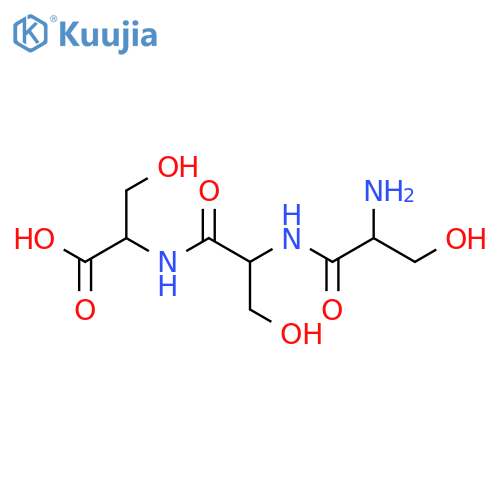

SER-SER-SER structure

商品名:SER-SER-SER

CAS番号:6620-98-0

MF:C9H17N3O7

メガワット:279.247182607651

MDL:MFCD00055792

CID:396684

SER-SER-SER 化学的及び物理的性質

名前と識別子

-

- L-Serine, L-seryl-L-seryl-

- 2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

- H-Ser-Ser-Ser-OH

- SER-SER-SER

- Ser-Ser-Ser-OH

-

- MDL: MFCD00055792

- インチ: InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1

- InChIKey: XQJCEKXQUJQNNK-ZLUOBGJFSA-N

- ほほえんだ: OC[C@@H](C(N[C@H](C(O)=O)CO)=O)NC([C@@H](N)CO)=O

計算された属性

- せいみつぶんしりょう: 279.107

- どういたいしつりょう: 279.107

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 10

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 182A^2

- 疎水性パラメータ計算基準値(XlogP): _6.8

SER-SER-SER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-295130A-1 g |

H-Ser-Ser-Ser-OH, |

6620-98-0 | 1g |

¥9,815.00 | 2023-07-11 | ||

| TRC | S473518-2.5mg |

SER-SER-SER |

6620-98-0 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | S473518-25mg |

SER-SER-SER |

6620-98-0 | 25mg |

$ 160.00 | 2022-06-03 | ||

| TRC | S473518-5mg |

SER-SER-SER |

6620-98-0 | 5mg |

$ 65.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295130A-1g |

H-Ser-Ser-Ser-OH, |

6620-98-0 | 1g |

¥9815.00 | 2023-09-05 | ||

| abcr | AB477589-250 mg |

H-Ser-Ser-Ser-OH; . |

6620-98-0 | 250mg |

€455.40 | 2023-05-18 | ||

| abcr | AB477589-1g |

H-Ser-Ser-Ser-OH; . |

6620-98-0 | 1g |

€1293.40 | 2025-02-16 | ||

| abcr | AB477589-100mg |

H-Ser-Ser-Ser-OH; . |

6620-98-0 | 100mg |

€273.80 | 2025-02-16 | ||

| Ambeed | A141912-1g |

(S)-2-((S)-2-((S)-2-Amino-3-hydroxypropanamido)-3-hydroxypropanamido)-3-hydroxypropanoic acid |

6620-98-0 | 97% | 1g |

$1257.0 | 2024-04-18 | |

| 1PlusChem | 1P00FGHB-100mg |

SER-SER-SER |

6620-98-0 | 95% | 100mg |

$200.00 | 2025-02-27 |

SER-SER-SER 関連文献

-

1. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordinationParker R. Stow,Zachary L. Reitz,Timothy C. Johnstone,Alison Butler Chem. Sci. 2021 12 12485

-

Kaiwen Chen,Xiangwei Wang,Xiaoping Xu,Xiao Wang,Simin He,Jianping Zhang,Yuyun Sun,Shiping Yang,Shaoli Song New J. Chem. 2023 47 13378

-

ágnes Dávid,Csilla Kállay,Daniele Sanna,Norbert Lihi,Imre Sóvágó,Katalin Várnagy Dalton Trans. 2015 44 17091

-

4. Synthetic collagen mimics: self-assembly of homotrimers, heterotrimers and higher order structuresJorge A. Fallas,Lesley E. R. O'Leary,Jeffrey D. Hartgerink Chem. Soc. Rev. 2010 39 3510

-

5. Comparison of N-Dts and N-Aloc in the solid-phase syntheses of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilamentsErnst Meinjohanns,Antonio Vargas-Berenguel,Morten Meldal,Hans Paulsen,Klaus Bock J. Chem. Soc. Perkin Trans. 1 1995 2165

6620-98-0 (SER-SER-SER) 関連製品

- 923-16-0(D-Alanyl-D-Alanine)

- 1948-31-8(L-Alanyl-L-alanine)

- 1115-78-2(H-D-Ala-Ala-OH)

- 2392-61-2(L-Alanyl-L-alanine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6620-98-0)SER-SER-SER

清らかである:99%

はかる:1g

価格 ($):1131.0